molecular formula C9H19NO B1434944 Cyclopentanemethanol, 1-[(ethylamino)methyl]- CAS No. 1549855-30-2

Cyclopentanemethanol, 1-[(ethylamino)methyl]-

Cat. No.: B1434944
CAS No.: 1549855-30-2
M. Wt: 157.25 g/mol
InChI Key: PIAKMDLRTPKUGL-UHFFFAOYSA-N
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Description

Cyclopentanemethanol, 1-[(ethylamino)methyl]- is a cyclic alcohol derivative with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol This compound is known for its unique structure, which includes a cyclopentane ring bonded to a methanol group and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanemethanol, 1-[(ethylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of cyclopentanemethanol, 1-[(ethylamino)methyl]- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanol, 1-[(ethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the ethylamino group.

Scientific Research Applications

Cyclopentanemethanol, 1-[(ethylamino)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of cyclopentanemethanol, 1-[(ethylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler alcohol derivative with a cyclopentane ring.

    Cyclopentylmethanol: Another alcohol derivative with a similar structure but lacking the ethylamino group.

    Cyclopentylamine: Contains a cyclopentane ring bonded to an amino group.

Uniqueness

Cyclopentanemethanol, 1-[(ethylamino)methyl]- is unique due to the presence of both the methanol and ethylamino groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

[1-(ethylaminomethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-7-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAKMDLRTPKUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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